molecular formula C26H50O10 B1663874 Tween 20 CAS No. 9005-64-5

Tween 20

Cat. No.: B1663874
CAS No.: 9005-64-5
M. Wt: 522.7 g/mol
InChI Key: HMFKFHLTUCJZJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tween 20 is synthesized through the ethoxylation of sorbitan monolaurate. The process involves the reaction of sorbitan with 20 moles of ethylene oxide under controlled conditions. This reaction results in the formation of polyoxyethylene chains attached to the sorbitan molecule .

Industrial Production Methods: In industrial settings, the production of polysorbate 20 involves the use of catalysts to facilitate the ethoxylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation. The final product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tween 20 undergoes various chemical reactions, including oxidation and hydrolysis. These reactions can lead to the degradation of the compound, affecting its stability and efficacy .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Tween 20 exerts its effects primarily through its surfactant properties. It reduces the surface tension between substances, allowing them to mix more easily. This is achieved by the formation of micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions . The compound also stabilizes emulsions by preventing the separation of oil and water phases .

Comparison with Similar Compounds

Uniqueness of Tween 20: this compound is unique due to its specific combination of 20 ethylene oxide units and lauric acid. This gives it distinct properties, such as a lower hydrophile-lipophile balance (HLB) value compared to other polysorbates, making it suitable for different applications .

Biological Activity

Tween 20, also known as Polysorbate 20, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying properties. Its biological activity has garnered attention in various fields, including drug delivery, antimicrobial applications, and cellular interactions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a polyoxyethylene sorbitan ester derived from sorbitol and fatty acids. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions. The critical micelle concentration (CMC) of this compound is approximately 0.06 mM at physiological temperatures, which indicates its efficiency as a surfactant in biological systems .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC_{58}H_{114}O_{26}
Molecular Weight1,176.48 g/mol
CMC at 37°C~0.06 mM
SolubilitySoluble in water

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when combined with other agents. For instance, this compound has been shown to enhance the efficacy of essential oils against various pathogens. In a study involving essential oils tested against livestock pathogens, the combination with this compound resulted in lower minimum inhibitory concentrations (MICs), indicating improved antimicrobial activity .

Case Study: Antimicrobial Efficacy

In an investigation of essential oils combined with this compound, the following results were observed:

  • Essential Oils Tested : Tea tree oil, oregano oil
  • Pathogens : E. coli, S. aureus
  • MIC Values :
    • Oregano oil alone: <0.2%
    • Oregano oil with this compound: <0.1%

This demonstrates that this compound can significantly enhance the antimicrobial properties of certain essential oils.

Cytotoxicity and Apoptosis Induction

Despite its widespread use as a safe emulsifier, research indicates that this compound can induce cytotoxic effects in certain cell lines. A study assessed the effects of this compound on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. The findings revealed a dose-dependent reduction in cell viability with an IC50 value around 0.3 μL/mL for HUVECs and approximately 0.4 μL/mL for A549 cells .

Table 2: Cytotoxic Effects of this compound on Cell Lines

Cell LineIC50 (μL/mL)Cell Death (%) at Max Concentration
HUVEC~0.3>90%
A549~0.4>90%

The study concluded that this compound could induce apoptosis through mechanisms involving DNA fragmentation and chromatin condensation.

Effects on Cellular Membranes

This compound's ability to interact with lipid membranes has been extensively studied. It alters membrane integrity by inducing structural remodeling in lipid vesicles. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired .

Mechanism of Vesicle Interaction

  • Vesicle Size Changes : this compound causes swelling of lipid vesicles.
  • Calcium Influx : The presence of this compound facilitates calcium entry into vesicles, indicating potential membrane permeabilization.

Research Findings Summary

The biological activity of this compound encompasses a range of effects from enhancing antimicrobial efficacy to inducing cytotoxicity and modifying membrane structures:

  • Antimicrobial Activity : Enhances efficacy when combined with essential oils.
  • Cytotoxicity : Induces apoptosis in specific cell types at low concentrations.
  • Membrane Interaction : Alters lipid vesicle structures, improving drug delivery potential.

Properties

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKFHLTUCJZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922815
Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate
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Molecular Weight

522.7 g/mol
Source PubChem
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Physical Description

Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid
Record name Polyoxyethylene sorbitan monopalmitate
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Record name Polysorbate 20
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Solubility

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits
Record name Polysorbate 20
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Density

1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/
Record name Polysorbate 20
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Mechanism of Action

The intravenous infusion of 5 mL of Polysorbate 20 at a rate of 0.2 mL/15 sec into 14 intact and 8 splenectomized dogs evoked anaphylactic-like symptoms that may have been mediated by endogenous histamine release. Histamine release was indicated by skin changes, tachyphylaxis, and protection by antihistamines. Other changes included decreased arterial pressure, heart rate, and plasma volume and increased respiratory rate, lymph flow, and hematocrit. The polysorbates have been shown to be nonspecific histamine releasers, and their hemodynamic effects are entirely compatible with histamine release. The later response of decreased output, hypotension, and tachycardia is almost indistinguishable from that found in endotoxic or hemorrhagic shock., ... The hemolytic action of Polysorbates 20, 40, 60, and 80 on human erythrocytes was measured and correlated with the physical properties of the surfactants. The hemolytic power depended on the mutual effect of the hydrophobic and hydrophilic fragments of the polysorbate molecule and did not depend on the hydrophile-lipophile balance as such. It was suggested that the role of the polyoxyethylene moiety in the action of the polysorbates on membranes lies with its effect on the relative lipophilicity of the compound. The polyoxyethylene fragment may have also interacted with surface components when the molecule was adsorbed onto the membrane. It was concluded that the lysis of erythrocytes by the polysorbates was caused not by the destruction of the membrane but by some rearrangement of the membrane structure accompanying adsorption of the surfactant., The effects of the polysorbates on mitochondrial respiration seem to reflect a direct action on the ferrocytochrome C step in the electron transport chain of oxidative phosphorylation. The addition of Polysorbate 80 to suspensions of liver mitochondria from normal and tumor-bearing rats led to an increase in the activity of succinate-cytochrome C reductase in one study and an increase in the activity of cytochrome C oxidase in another. The activation of cytochrome C oxidase by the polysorbates is well documented. They have been shown to reversibly convert cytochrome oxidase from an inactive to an active coupling state by providing a suitable environment for the most active conformational state. This effect was pH independent when demonstrated with purified cytochrome oxidase.
Record name Polysorbate 20
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Impurities

Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected.
Record name Polysorbate 20
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Color/Form

Lemon- to amber-colored liquid

CAS No.

9005-64-5, 9005-66-7, 1052273-76-3
Record name Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate
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Record name Sorbitan monolaurate, ethoxylated
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Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name POLYOXYETHYLENE SORBITAN MONOPALMITATE
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Record name Polysorbate 20
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Melting Point

Freezing point = 110 °C
Record name Polysorbate 20
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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